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Compound of Interest

Compound Name:
4-Acetoxy-4'-T-

butylbenzophenone

CAS No.: 890099-70-4

Cat. No.: B1292302

Get Quote

CAS Registry Number: 890099-70-4 Chemical Formula: C₁₉H₂₀O₃ Molecular Weight: 296.36

g/mol Synonyms: 4-Acetoxy-4'-t-butylbenzophenone; Acetic acid 4-(4-tert-

butylbenzoyl)phenyl ester

Executive Summary & Core Significance
4-Acetoxy-4'-tert-butylbenzophenone is a functionalized aromatic ketone belonging to the

benzophenone class.[1] While the parent compound, 4-tert-butylbenzophenone, is a well-

known photoinitiator and intermediate, the 4-acetoxy derivative represents a specialized

modification often used to modulate solubility, reactivity, or compatibility in polymer matrices.

Key Applications:

Photoinitiator: Used in UV-curable coatings and inks where the "capped" phenolic group

prevents premature quenching of radicals while maintaining the chromophore's UV

absorption profile.
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Latent UV Absorber: The acetoxy group acts as a protecting group. Under specific hydrolytic

or enzymatic conditions, it can release 4-hydroxy-4'-tert-butylbenzophenone, a potent UV-

A/B blocker.

Organic Synthesis Intermediate: Serves as a lipophilic precursor for complex pharmaceutical

scaffolds requiring the benzophenone backbone without the interference of a free hydroxyl

group.

Chemical Identity & Mechanism
Structural Logic
The molecule consists of two para-substituted benzene rings linked by a carbonyl group.

Ring A (Tert-butyl): Provides lipophilicity and steric bulk, enhancing solubility in organic

monomers and preventing crystallization in cured films.

Ring B (Acetoxy): An ester-capped phenol. Unlike a free hydroxyl group (which can act as a

radical scavenger), the acetoxy group is chemically inert during free-radical polymerization

but remains electronically active, influencing the UV absorption maximum (

).

Mechanism of Action (Photoinitiation)
When used as a photoinitiator, the compound follows a Norrish Type II mechanism.

Excitation: Absorption of UV light promotes the molecule from the ground state (

) to an excited singlet state (

), followed by rapid intersystem crossing (ISC) to the triplet state (

).

Hydrogen Abstraction: The excited triplet carbonyl abstracts a hydrogen atom from a donor

(co-initiator, typically an amine or alcohol).

Radical Generation: This produces a ketyl radical and a donor radical. The donor radical

initiates the polymerization chain reaction.
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Figure 1: Norrish Type II photoinitiation mechanism for benzophenone derivatives.

Synthesis & Production Protocols
The synthesis is a two-step process designed to ensure high regioselectivity. The "Self-

Validating" aspect of this protocol relies on the distinct solubility changes: the intermediate is

phenolic (soluble in base), while the final product is an ester (insoluble in base).

Synthesis Workflow
Step 1 (Friedel-Crafts Acylation): Reaction of 4-tert-butylbenzoyl chloride with phenol to form

the hydroxy intermediate.

Step 2 (Esterification): Acetylation of the intermediate using acetic anhydride.[2]
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Reactants:
4-tert-Butylbenzoyl Chloride

+ Phenol

Step 1: Friedel-Crafts Acylation
Catalyst: AlCl3 / Solvent: DCB

Temp: 120°C

Intermediate:
4-Hydroxy-4'-tert-butylbenzophenone

(Soluble in NaOH)

Step 2: Acetylation
Reagent: Acetic Anhydride
Catalyst: Pyridine or Et3N

Final Product:
4-Acetoxy-4'-tert-butylbenzophenone

(Insoluble in NaOH)

Click to download full resolution via product page

Figure 2: Two-step synthetic pathway ensuring regiochemical control.

Detailed Experimental Protocol
Safety Note: Perform all reactions in a fume hood. Thionyl chloride and Aluminum chloride are

corrosive and moisture-sensitive.

Step 1: Synthesis of 4-Hydroxy-4'-tert-butylbenzophenone
Reagents: 4-tert-butylbenzoyl chloride (1.0 eq), Phenol (1.0 eq),

(1.1 eq), 1,2-Dichlorobenzene (Solvent).

Procedure:
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Dissolve phenol in 1,2-dichlorobenzene.

Add

slowly at room temperature (exothermic).

Add 4-tert-butylbenzoyl chloride dropwise.

Heat to 120°C for 4–6 hours. Evolution of HCl gas indicates reaction progress.

Quench: Pour reaction mixture into ice/HCl.

Purification: Extract organic layer. Wash with water. The phenolic product can be extracted

into 10% NaOH (separating it from non-phenolic impurities), then precipitated by acidifying

the aqueous layer with HCl.

Yield Check: Solid should act as a phenol (soluble in base, positive ferric chloride test).

Step 2: Acetylation to 4-Acetoxy-4'-tert-butylbenzophenone
Reagents: 4-Hydroxy-4'-tert-butylbenzophenone (Intermediate), Acetic Anhydride (1.5 eq),

Pyridine (Catalytic) or Triethylamine (1.2 eq), DCM (Dichloromethane).

Procedure:

Dissolve the hydroxy intermediate in DCM.

Add Triethylamine and a catalytic amount of DMAP (4-Dimethylaminopyridine) for faster

kinetics.

Cool to 0°C. Dropwise add Acetic Anhydride.

Stir at room temperature for 2 hours. Monitor by TLC (The product will have a higher

than the starting phenol).

Workup (Self-Validating Step): Wash the organic phase with 10% NaOH.
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Why? This removes any unreacted starting material (phenol) and acetic acid by-

products. The product (ester) stays in the organic layer.

Dry over

, filter, and rotovap.

Recrystallization: Recrystallize from Ethanol/Hexane if necessary.

Analytical Characterization
To validate the synthesis, compare the spectral data against these expected values:

Technique Expected Signal Mechanistic Interpretation

IR Spectroscopy 1760 cm⁻¹ (Strong)

Ester Carbonyl (C=O) stretch.

Distinct from the ketone

carbonyl (~1650 cm⁻¹).

IR Spectroscopy Absence of ~3300 cm⁻¹

Disappearance of the broad O-

H stretch confirms complete

acetylation.

¹H NMR ~2.3 ppm (Singlet, 3H)

Methyl protons of the acetoxy

group (

-CO-O-Ar).

¹H NMR ~1.3 ppm (Singlet, 9H) Tert-butyl group protons.

HPLC Increased Retention Time

The acetoxy derivative is

significantly more lipophilic

than the hydroxy precursor.

Handling & Safety Data
GHS Classification: Warning (Irritant).

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).
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Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases (to

prevent hydrolysis of the ester).

Light Sensitivity: As a photoinitiator, prolonged exposure to ambient UV light can degrade the

material. Store in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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